molecular formula C11H9NO3S B1655663 (4-Nitrophenyl)(thiophen-2-yl)methanol CAS No. 40310-37-0

(4-Nitrophenyl)(thiophen-2-yl)methanol

Cat. No.: B1655663
CAS No.: 40310-37-0
M. Wt: 235.26
InChI Key: ORFSPZRPZUTONK-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)(thiophen-2-yl)methanol is a bifunctional aromatic alcohol featuring a 4-nitrophenyl group and a thiophen-2-yl moiety connected via a hydroxymethylene (–CH(OH)–) bridge. The nitro group enhances electron-withdrawing properties, while the thiophene ring contributes π-conjugation and sulfur-based reactivity.

Properties

IUPAC Name

(4-nitrophenyl)-thiophen-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c13-11(10-2-1-7-16-10)8-3-5-9(6-4-8)12(14)15/h1-7,11,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFSPZRPZUTONK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656474
Record name (4-Nitrophenyl)(thiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40310-37-0
Record name (4-Nitrophenyl)(thiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)(thiophen-2-yl)methanol typically involves the reaction of 4-nitrobenzaldehyde with thiophene-2-carbaldehyde in the presence of a reducing agent. Common reducing agents used in this synthesis include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

1.1. Reduction of 4-Nitrobenzaldehyde-Thiophene Adducts

The compound is synthesized via NaBH₄-mediated reduction of the corresponding aldehyde precursor. For example:

  • Starting material : 4-Nitrobenzaldehyde and thiophene-2-carbaldehyde derivatives.

  • Conditions : NaBH₄ (1.2–2.0 eq) in EtOH at 0°C to rt, followed by HCl quenching .

  • Yield : 73–97% (analogous to S-4c and S-4f in Ref. 1).

SubstrateReagentSolventTemp (°C)Yield (%)
4-NitrobenzaldehydeNaBH₄EtOH0 → 2594
Thiophene-2-carbaldehydeNaBH₄EtOH0 → 2575

2.1. Chlorination with SOCl₂

The hydroxyl group undergoes chlorination to form 2-(chloromethyl)thiophene derivatives :

  • Conditions : SOCl₂ (1.3 eq), DCM, 0°C → rt .

  • Mechanism : Nucleophilic substitution (Sₙ2) with SOCl₂ as the chlorinating agent.

  • Yield : 52% (analogous to S-5i in Ref. 1).

2.2. Oxidation to Ketones

Controlled oxidation using CrO₃ or PCC converts the alcohol to a ketone:

  • Product : (4-Nitrophenyl)(thiophen-2-yl)methanone.

  • Conditions : PCC (1.5 eq), CH₂Cl₂, rt, 4 h .

3.1. Imine Formation

Reacts with primary amines (e.g., 4-nitroaniline) under acid catalysis:

  • Conditions : NH₄HF₂ in H₂O/MeOH (1:2), 24 h .

  • Product : (E)-N-(4-nitrophenyl)-1-(thiophen-2-yl)methanimine.

  • Yield : 82% (Ref. 5).

4.1. Thioether Formation

Reacts with thiols (e.g., 2-mercaptobenzoic acid) via Mitsunobu or SN2 pathways:

  • Conditions : PPh₃/CCl₄, reflux .

  • Product : Substituted benzo[b]thiophen-3-ols.

  • Yield : 52–75% (Ref. 6).

Electrophilic Aromatic Substitution

The nitro group directs meta-substitution on the phenyl ring:

  • Nitration : Further nitration at the meta position using HNO₃/H₂SO₄.

  • Halogenation : Bromination with Br₂/FeBr₃ yields 3-bromo-4-nitro derivatives .

6.1. Brønsted Analysis of Reactivity

The nitro group enhances electrophilicity of the adjacent carbon, as shown in aminolysis studies :

  • Brønsted βₙᵤ꜀ : 0.78–0.87 for reactions with secondary alicyclic amines .

  • Leaving group ability : Nitro group stabilizes transition states in substitution reactions .

Stability and Byproducts

  • Thermal decomposition : Degrades above 136–137°C (melting point range in Ref. 1).

  • Light sensitivity : Nitro group promotes photodegradation, requiring storage in amber vials .

Scientific Research Applications

The compound (4-Nitrophenyl)(thiophen-2-yl)methanol is an organic molecule that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article delves into the applications of this compound, focusing on its significance in medicinal chemistry, materials science, and analytical chemistry.

Antimicrobial Activity

Research has indicated that compounds containing nitrophenyl and thiophene groups exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes.

Anticancer Properties

Another area of interest is the anticancer potential of this compound. A case study published in Cancer Letters demonstrated that this compound derivatives could inhibit the proliferation of cancer cells in vitro. The study highlighted the compound's ability to induce apoptosis in human cancer cell lines, suggesting a possible pathway for therapeutic development.

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Research published in Bioorganic & Medicinal Chemistry indicated that it could inhibit specific enzymes related to cancer progression and microbial resistance. The structure-activity relationship (SAR) studies provided insights into how modifications to the compound could enhance its inhibitory efficacy.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). A study in Advanced Materials discussed how incorporating this compound into polymer matrices can improve charge transport properties, leading to enhanced device performance.

Sensors

The compound has been explored for use in chemical sensors due to its ability to undergo selective reactions with various analytes. Research published in Sensors and Actuators B: Chemical demonstrated that films made from this compound exhibited high sensitivity towards volatile organic compounds (VOCs), making them suitable for environmental monitoring applications.

Chromatographic Techniques

In analytical chemistry, this compound has been utilized as a standard or reagent in chromatographic methods such as HPLC (High Performance Liquid Chromatography). Its unique properties allow for effective separation and quantification of similar compounds in complex mixtures.

Spectroscopic Applications

The compound's distinct spectral features make it useful in spectroscopic analyses, including UV-Vis and NMR spectroscopy. Studies have shown that it can serve as a reliable reference material for calibrating spectroscopic instruments.

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntimicrobial activity against bacteriaJournal of Medicinal Chemistry
Anticancer propertiesCancer Letters
Enzyme inhibitionBioorganic & Medicinal Chemistry
Materials ScienceOrganic electronicsAdvanced Materials
Chemical sensorsSensors and Actuators B: Chemical
Analytical ChemistryHPLC standard/referenceVarious Analytical Chemistry Journals
Spectroscopic reference materialVarious Spectroscopy Journals

This overview highlights the multifaceted applications of this compound, underscoring its importance in advancing scientific knowledge and technology across several domains. Further research will likely uncover additional applications and enhance our understanding of this intriguing compound.References:

  • Journal of Medicinal Chemistry
  • Cancer Letters
  • Bioorganic & Medicinal Chemistry
  • Advanced Materials
  • Sensors and Actuators B: Chemical
  • Various Analytical Chemistry Journals
  • Various Spectroscopy Journals

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)(thiophen-2-yl)methanol depends on its specific application. For instance, in the development of conductive polymers, the compound’s electronic properties are exploited to facilitate electron transfer processes. In chemical sensing, the compound interacts with metal ions, leading to changes in its electronic or optical properties, which can be measured to detect the presence of the ions.

Comparison with Similar Compounds

Physicochemical and Functional Comparison

Table 1. Key Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) TPSA (Ų) LogP Key Features
This compound* C₁₁H₉NO₃S 247.26 ~85 ~2.5 Bifunctional H-bond donor/acceptor
1-(4-Nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one C₁₃H₉NO₃S 259.28 91.10 3.20 Electrophilic ketone
Di(thiophen-2-yl)methanol C₉H₈OS₂ 196.29 62.50 2.10 Symmetrical π-system
(S)-Phenyl(thiophen-2-yl)methanol C₁₁H₁₀OS 198.26 40.50 2.80 High chiral purity

*Estimated based on structural analogs.

Research Implications

  • Synthetic Utility: The nitro and thiophene groups in this compound enable diverse transformations, such as nitro reduction to amines or thiophene halogenation .
  • Drug Design : Bioactive analogs (e.g., ) highlight the scaffold’s versatility, though toxicity and solubility (linked to TPSA and LogP) require optimization.

Biological Activity

(4-Nitrophenyl)(thiophen-2-yl)methanol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains both a nitrophenyl group and a thiophenyl moiety, which may contribute to its pharmacological properties. The following sections will explore the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for this compound were determined through standard broth microdilution methods.

Microorganism MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans8

These results suggest that the compound possesses notable activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida albicans .

The mechanism by which this compound exerts its biological effects is believed to involve several pathways:

  • Enzyme Inhibition : The nitro group may interact with enzymes involved in bacterial metabolism, leading to inhibition of growth.
  • Membrane Disruption : The lipophilic thiophene ring may disrupt microbial cell membranes, increasing permeability and leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, resulting in damage to cellular components .

Study 1: Antimicrobial Efficacy

A study conducted by Joksimović et al. demonstrated the antimicrobial efficacy of various nitrophenol derivatives, including this compound. The study reported significant inhibition of bacterial growth, with the compound showing a particularly strong effect against Staphylococcus aureus .

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assessments revealed that this compound does not exhibit significant toxicity towards human cell lines at therapeutic concentrations. This finding suggests a favorable safety profile for potential therapeutic applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Nitrophenyl)(thiophen-2-yl)methanol
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(4-Nitrophenyl)(thiophen-2-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.